N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C25H34N4O2 and its molecular weight is 422.573. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- Structure Determination and Synthesis : A modified Strecker synthesis was used to produce an α-amino nitrile compound with structural features related to the target molecule. This research provided insights into the molecular interactions and crystal structure of the synthesized compound, showcasing its potential application in material science and molecular engineering (Otero et al., 2017).
- Novel Synthetic Routes : The development of novel annulated dihydroisoquinoline heterocycles demonstrates the versatility of these compounds in synthetic organic chemistry. These compounds were evaluated for their cytotoxicity, indicating their potential application in drug development and pharmacological research (Saleh et al., 2020).
Material Science Applications
- Electroluminescent Materials : Research into low-molecular-weight compounds with potential application in electroluminescent layers highlights the utility of dihydroisoquinoline derivatives in the development of new materials for organic light-emitting devices. This application is crucial for the advancement of display technology and electronic devices (Dobrikov et al., 2011).
Biological Activity Analysis
- Anticancer Agents : Certain derivatives have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity, underscoring their significance in cancer therapy research. The evaluation of substituents on topoisomerase I-targeting activity and cytotoxicity provides valuable insights for the design of new anticancer drugs (Ruchelman et al., 2004).
- Antimicrobial Activity : Synthesis and evaluation of new compounds for their antimicrobial activity contribute to the ongoing search for novel therapeutic agents. This research is particularly relevant in addressing the challenge of antibiotic resistance and developing more effective antimicrobial treatments (Omel’kov et al., 2019).
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-18(2)15-26-24(30)25(31)27-16-23(20-9-11-22(12-10-20)28(3)4)29-14-13-19-7-5-6-8-21(19)17-29/h5-12,18,23H,13-17H2,1-4H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVKPMMEZGAVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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